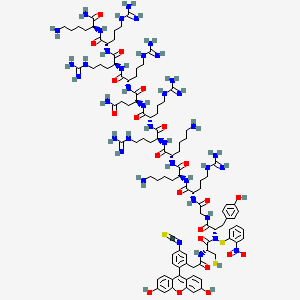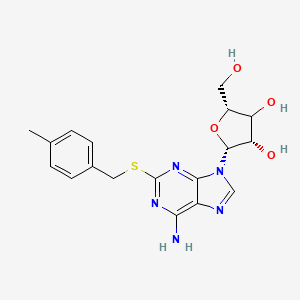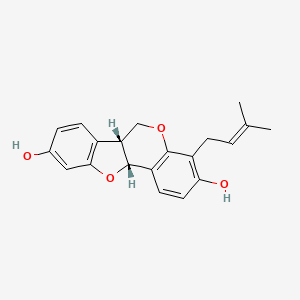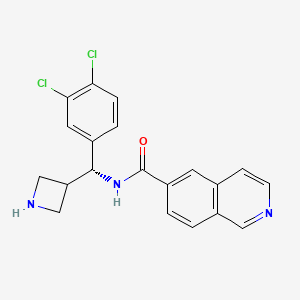
Akt1&PKA-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Akt1&PKA-IN-2 is a compound known for its inhibitory effects on protein kinase B (PKB), also known as Akt, and protein kinase A (PKA). These kinases play crucial roles in various cellular processes, including cell growth, survival, and metabolism. Akt1&PKA-IN-2 has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Akt1&PKA-IN-2 involves several steps, starting with the preparation of intermediate compounds. One common method includes the use of amide coupling reactions to form the core structure of the compound. The reaction conditions typically involve the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The final product is purified using techniques such as column chromatography .
Industrial Production Methods
For industrial-scale production, the synthesis of Akt1&PKA-IN-2 may involve more efficient and scalable methods. This could include the use of automated synthesis equipment and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and high-throughput screening can also enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Akt1&PKA-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Akt1&PKA-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a chemical probe to study kinase activity and signaling pathways.
Biology: Employed in cell biology to investigate the role of Akt and PKA in cellular processes.
Medicine: Explored as a potential therapeutic agent in the treatment of cancers and other diseases involving dysregulated kinase activity.
Industry: Utilized in the development of kinase inhibitors for pharmaceutical applications
Mecanismo De Acción
Akt1&PKA-IN-2 exerts its effects by inhibiting the activity of Akt and PKA. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in cell growth, survival, and metabolism. The molecular targets include the pleckstrin homology domain of Akt and the catalytic subunit of PKA .
Comparación Con Compuestos Similares
Similar Compounds
Capivasertib (AZD5363): Another Akt inhibitor with similar therapeutic applications.
Ipatasertib: An Akt inhibitor used in cancer research.
MK-2206: A non-ATP-competitive inhibitor of Akt.
Uniqueness
Akt1&PKA-IN-2 is unique due to its dual inhibitory effects on both Akt and PKA, making it a valuable tool for studying the interplay between these kinases in various cellular processes. Its selectivity and potency also distinguish it from other inhibitors .
Propiedades
Fórmula molecular |
C20H17Cl2N3O |
|---|---|
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
N-[(R)-azetidin-3-yl-(3,4-dichlorophenyl)methyl]isoquinoline-6-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O/c21-17-4-3-13(8-18(17)22)19(16-10-24-11-16)25-20(26)14-1-2-15-9-23-6-5-12(15)7-14/h1-9,16,19,24H,10-11H2,(H,25,26)/t19-/m0/s1 |
Clave InChI |
TWAIYMKBHKNSRO-IBGZPJMESA-N |
SMILES isomérico |
C1C(CN1)[C@H](C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
SMILES canónico |
C1C(CN1)C(C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=CC4=C(C=C3)C=NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[ethyl(oxan-4-yl)amino]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B12389557.png)

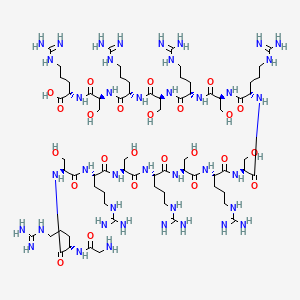
![(5S)-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12389579.png)
![N-benzyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12389584.png)
![4-[[4-(5-fluoropyrimidin-2-yl)-3-methoxypyridin-2-yl]amino]-6-[[5-(2-hydroxypropan-2-yl)pyridin-2-yl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12389588.png)
![[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12389592.png)
